molecular formula C12H10N2O3 B1322160 3-(6-Methoxypyridazin-3-yl)benzoic acid CAS No. 1235441-37-8

3-(6-Methoxypyridazin-3-yl)benzoic acid

Cat. No.: B1322160
CAS No.: 1235441-37-8
M. Wt: 230.22 g/mol
InChI Key: PDZSHMXZQBOSJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions. For example, a methoxy-substituted pyridazine can be synthesized by reacting a suitable methoxy-substituted precursor with hydrazine hydrate in the presence of a catalyst.

    Coupling with Benzoic Acid: The pyridazinyl intermediate is then coupled with benzoic acid or its derivatives. This coupling reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group in the pyridazinyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinyl derivatives.

Scientific Research Applications

3-(6-Methoxypyridazin-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridazin-3-yl)benzoic acid
  • 3-(6-Fluoropyridazin-3-yl)benzoic acid
  • 3-(6-Methylpyridazin-3-yl)benzoic acid

Comparison

3-(6-Methoxypyridazin-3-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the methoxy derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZSHMXZQBOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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